Product packaging for 2,3-Epoxyhexanol(Cat. No.:)

2,3-Epoxyhexanol

Cat. No.: B8767315
M. Wt: 116.16 g/mol
InChI Key: IGRZECZSICIWJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Epoxyhexanol is a chiral epoxide that serves as a critical synthetic intermediate for researchers, particularly in the preparation of complex, biologically active molecules. Its molecular structure combines a strained, highly reactive three-membered epoxide ring with a hydroxyl group, creating multiple reactive sites for nucleophilic attack. This functionality makes it a valuable scaffold in organic synthesis for the regioselective and stereoselective synthesis of polyfunctionalized molecules, including potential building blocks for natural products, pharmaceuticals, and ligands . In research applications, this compound's utility is derived from its role in ring-opening reactions. The epoxide ring can be opened at different carbon atoms (C-2 or C-3) by nucleophiles, a process that can be controlled by reaction conditions and catalysts to achieve high regioselectivity . This allows for the introduction of various functional groups, enabling the construction of complex molecular architectures. Furthermore, epoxy alcohols like this compound are precursors to 1,2-diols through epoxide hydrolase-mediated hydrolysis, a transformation relevant in studying drug metabolism and detoxification pathways . Researchers value this compound for exploring new reaction methodologies and synthesizing trisubstituted molecular frameworks, such as isoindole-1,3-dione derivatives, which have shown potential for investigation in biological assays . It is strictly for use in laboratory research. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2 B8767315 2,3-Epoxyhexanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

(3-propyloxiran-2-yl)methanol

InChI

InChI=1S/C6H12O2/c1-2-3-5-6(4-7)8-5/h5-7H,2-4H2,1H3

InChI Key

IGRZECZSICIWJA-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(O1)CO

Origin of Product

United States

Synthetic Methodologies for 2,3 Epoxyhexanol and Analogous Epoxy Alcohols

Classical Epoxidation Strategies for Unsaturated Alcohols

Traditional methods for epoxidizing unsaturated alcohols are well-established in organic synthesis. These approaches are valued for their reliability and straightforward application, although they generally lack stereocontrol, resulting in a mixture of enantiomers.

The reaction of an alkene with a peroxycarboxylic acid is a common method for synthesizing epoxides. libretexts.orgleah4sci.com Meta-chloroperoxybenzoic acid (m-CPBA) is a frequently used reagent for this transformation due to its stability and commercial availability. libretexts.orgmdma.ch The reaction mechanism is a concerted process where the pi bond of the alkene attacks the electrophilic oxygen of the peroxy acid. libretexts.orgleah4sci.com This occurs in a single step, forming the epoxide and a carboxylic acid byproduct (m-chlorobenzoic acid in the case of m-CPBA). youtube.com

For allylic alcohols like hexenol, the hydroxyl group plays a crucial role in directing the stereochemical outcome of the epoxidation. wikipedia.org Hydrogen bonding between the allylic alcohol and the peroxy acid reagent holds the oxidant on a specific side of the molecule. wikipedia.orgyoutube.com This directed delivery of the oxygen atom results in syn addition, where the epoxide is formed on the same face of the double bond as the existing hydroxyl group. wikipedia.org While this provides diastereoselectivity, the process is not enantioselective and produces a racemic mixture of the syn epoxide. jove.com

The mechanism involves a circular transition state where the peroxy acid delivers an oxygen atom to the alkene's double bond. libretexts.orglibretexts.org The weak O-O bond in the peroxy acid facilitates this transfer. mdma.ch The stereochemistry of the starting alkene is retained in the final epoxide product; a trans-alkene yields a trans-epoxide, and a cis-alkene results in a cis-epoxide. jove.com

Another classical route to epoxides involves a two-step process starting from an alkene. youtube.com First, the alkene is converted to a halohydrin, a molecule containing adjacent halogen and hydroxyl groups. byjus.comwikipedia.org This is typically achieved by reacting the alkene with a halogen (like Br₂ or Cl₂) in the presence of water. wikipedia.org

In the second step, the halohydrin is treated with a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). wikipedia.org The base deprotonates the hydroxyl group to form an alkoxide ion. chemistrysteps.com This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom that bears the halogen. chemistrysteps.comyoutube.com This intramolecular SN2 reaction displaces the halide ion and closes the ring, forming the epoxide. wikipedia.org This process is an intramolecular variant of the Williamson ether synthesis. jove.comchemistrysteps.com For the SN2 reaction to occur efficiently, the alkoxide nucleophile and the halide leaving group must be in an anti-periplanar conformation, which dictates the stereochemical outcome of the cyclization. jove.comchemistrysteps.com

Peroxy Acid-Mediated Epoxidation (e.g., m-CPBA)

Asymmetric Epoxidation Approaches for Enantiomerically Enriched 2,3-Epoxyhexanol

To synthesize specific enantiomers of this compound, asymmetric methods are required. These techniques use chiral catalysts or reagents to control the stereochemistry of the epoxidation, leading to high enantiomeric purity.

The Sharpless Asymmetric Epoxidation (SAE) is a highly reliable and widely used method for the enantioselective synthesis of 2,3-epoxy alcohols from primary and secondary allylic alcohols. wikipedia.orgajrconline.org Developed by K. Barry Sharpless, who was a co-recipient of the 2001 Nobel Prize in Chemistry for this work, the reaction is renowned for its high enantioselectivity and predictable stereochemical outcomes. wikipedia.orgresearchgate.net

The reaction uses tert-butyl hydroperoxide (TBHP) as the oxidizing agent, a titanium(IV) isopropoxide [Ti(OiPr)₄] catalyst, and a chiral diethyl tartrate (DET) ligand. jove.comdalalinstitute.com The presence of the allylic hydroxyl group is essential for the reaction's success, as it coordinates to the titanium catalyst, positioning the alkene for a directed, stereoselective oxygen transfer. youtube.comcdnsciencepub.com The choice between the two available enantiomers of DET, L-(+)-DET or D-(−)-DET, determines which enantiomer of the epoxy alcohol is formed. jove.com

The mechanism of the Sharpless epoxidation involves the assembly of the key reagents into a dimeric titanium-tartrate complex. libretexts.org The catalyst, [Ti(OiPr)₄], rapidly exchanges its isopropoxide ligands with the diethyl tartrate and the allylic alcohol substrate. dalalinstitute.comorganic-chemistry.org The oxidant, TBHP, also coordinates to the titanium center. organic-chemistry.org This assembly creates a rigid, chiral environment around the alkene's double bond. youtube.com

The stereochemical outcome is highly predictable using a simple mnemonic. wikipedia.org The allylic alcohol is drawn in a plane with the hydroxymethyl group positioned in the lower right corner. jove.com

When L-(+)-diethyl tartrate is used, the oxygen atom is delivered from the bottom face of the alkene. jove.com

When D-(−)-diethyl tartrate is used, the oxygen is delivered from the top face of the alkene. jove.com

This reliable predictability makes the SAE a powerful tool for the targeted synthesis of chiral building blocks. cdnsciencepub.com The reaction's enantioselectivity is attributed to the chiral tartrate ligand enforcing a specific orientation of the substrate in the titanium complex, which lowers the activation energy for the formation of one enantiomer over the other. jove.comnumberanalytics.com

The Sharpless Asymmetric Epoxidation is effective for a wide range of primary and secondary allylic alcohols. wikipedia.org For the synthesis of this compound, the substrate is typically (E)-2-hexen-1-ol. The reaction demonstrates excellent yield and high enantiomeric excess (ee) for this substrate. libretexts.org While the reaction has a broad scope, its success can be influenced by the substitution pattern on the alkene. wikipedia.orgnumberanalytics.com The presence of 3Å molecular sieves is often necessary to remove water, which can deactivate the catalyst, allowing it to be used in catalytic amounts. youtube.comwikipedia.org

Below is a table summarizing typical results for the Sharpless Asymmetric Epoxidation of (E)-2-hexen-1-ol.

Chiral LigandSubstrateProduct ConfigurationYieldEnantiomeric Excess (ee)
L-(+)-DET(E)-2-hexen-1-ol(2S,3S)-2,3-Epoxyhexanol~85% libretexts.org~94% libretexts.org
D-(−)-DET(E)-2-hexen-1-ol(2R,3R)-2,3-Epoxyhexanol~85% libretexts.org~94-97% jove.comlibretexts.org

The reaction is also known for its kinetic resolution capabilities. When a racemic mixture of a secondary allylic alcohol is subjected to SAE conditions with a limited amount of the oxidant, one enantiomer reacts much faster than the other, allowing for the separation of the unreacted alcohol and the formed epoxy alcohol, both in high enantiomeric purity. youtube.comwikipedia.org

Mechanistic Understanding and Stereochemical Prediction

Jacobsen-Katsuki Epoxidation and Related Metal-Chiral Ligand Systems

The Jacobsen-Katsuki epoxidation is a renowned method for the enantioselective epoxidation of unfunctionalized alkenes. wikipedia.orgopenochem.org This reaction is particularly valuable as it complements the Sharpless epoxidation, which is highly effective for allylic alcohols. wikipedia.orgopenochem.org The core of the Jacobsen-Katsuki method lies in the use of a chiral manganese(III)-salen type complex as a catalyst, which facilitates the transfer of an oxygen atom from a stoichiometric oxidant, such as sodium hypochlorite (B82951) (bleach), to the double bond of an alkene. wikipedia.orgorganic-chemistry.org

The development of this reaction was independently reported by Eric Jacobsen and Tsutomu Katsuki in the early 1990s. wikipedia.orgopenochem.org Their work demonstrated that catalytic amounts of the Mn(III)-salen complex could achieve high enantioselectivities (often exceeding 90% ee) for the epoxidation of a variety of cis-disubstituted alkenes. wikipedia.org The catalyst's structure, particularly the chirality of the salen ligand, is crucial for directing the stereochemical outcome of the reaction. wikipedia.orgopenochem.org The most effective Jacobsen catalysts typically feature bulky tert-butyl groups on the salen ligand. wikipedia.org

The mechanism, while not definitively established, is thought to involve a high-valent manganese(V)-oxo species as the active oxidant. organic-chemistry.org Several pathways for the oxygen transfer have been proposed, including a concerted mechanism, a metalla-oxetane intermediate, and a radical pathway. organic-chemistry.org The predominant mechanism may vary depending on the specific substrate and reaction conditions. organic-chemistry.orgpitt.edu For many simple alkyl-substituted cis-olefins, a concerted pathway is favored, leading to exclusively cis-epoxide products. organic-chemistry.org The approach of the alkene to the flat salen catalyst can be rationalized by models proposed by Jacobsen and Katsuki, which consider steric interactions to explain the observed enantioselectivity. organic-chemistry.orgpitt.edu

The versatility of the Jacobsen-Katsuki epoxidation has been demonstrated with a range of substrates. Cyclic and acyclic cis-1,2-disubstituted alkenes are particularly good substrates, often yielding near-perfect enantioselectivity. wikipedia.org While trans-1,2-disubstituted alkenes are generally poorer substrates for Jacobsen's original catalysts, Katsuki's related catalysts can provide higher enantioselectivities for these challenging substrates. wikipedia.org The addition of a co-catalyst, such as a pyridine (B92270) N-oxide derivative, has been shown to improve the reaction rate, yield, and enantioselectivity for certain substrates, including trisubstituted alkenes. organic-chemistry.orgpitt.edu

Catalyst SystemKey FeaturesTypical SubstratesOxidantRef.
Jacobsen Catalyst (R,R)- or (S,S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloridecis-Disubstituted alkenes (alkyl, aryl)NaOCl (bleach) wikipedia.orgorganic-chemistry.org
Katsuki Catalyst Chiral (salen)manganese(III) complexes, often with different aryl groups on the ligandtrans-Disubstituted alkenes, conjugated dienesNaOCl, m-CPBA/NMO wikipedia.orgresearchgate.net
Modified Systems Jacobsen catalyst with an added N-oxide co-catalyst (e.g., P3NO)Trisubstituted alkenesNaOCl, m-CPBA organic-chemistry.orgpitt.edu

Organocatalytic Epoxidation Methodologies

Organocatalytic epoxidation has emerged as a powerful alternative to metal-based systems, avoiding the use of potentially toxic or expensive metals. These methods employ small organic molecules as catalysts. One prominent strategy involves the use of chiral secondary amines, such as derivatives of proline or imidazolidinones, to activate α,β-unsaturated aldehydes and ketones towards epoxidation. princeton.eduresearchgate.net

This activation often proceeds through the formation of a transient iminium ion intermediate between the catalyst and the unsaturated carbonyl compound. princeton.eduresearchgate.net This iminium ion formation lowers the LUMO of the substrate, facilitating nucleophilic attack by an oxidant. For the epoxidation of α,β-unsaturated aldehydes, simple oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BuOOH) can be used effectively. researchgate.net Chiral bisaryl-silyl-protected pyrrolidines have proven to be highly selective catalysts for this transformation, affording optically active α,β-epoxy aldehydes in high yields and with enantioselectivities often exceeding 94% ee. researchgate.net These reactions can often be performed under environmentally benign conditions, such as in alcohol-water mixtures. researchgate.net

Another approach utilizes ketone-derived dioxiranes, famously employed in the Shi epoxidation. princeton.edu While highly effective for many electron-rich and unfunctionalized alkenes, these methods are generally not suited for the epoxidation of electron-deficient olefins like α,β-unsaturated carbonyls. princeton.edu

For the epoxidation of α,β-unsaturated aldehydes, hypervalent iodine reagents have also been explored as the terminal oxidant in conjunction with imidazolidinone catalysts. princeton.edu The slow release of iodosobenzene (B1197198) from an iminoiodinane source was shown to be an effective strategy to achieve high reaction efficiency and enantiocontrol, circumventing catalyst depletion pathways that can occur with other oxidants. princeton.edu The choice of the acid co-catalyst is also critical, with stronger acids like trifluoromethanesulfonic acid (TfOH) providing better yields and selectivities. princeton.edu

OrganocatalystSubstrate TypeOxidantKey FeaturesRef.
Chiral Pyrrolidines α,β-Unsaturated aldehydesH₂O₂, t-BuOOHHigh enantioselectivity (>94% ee); environmentally friendly conditions. researchgate.net
Imidazolidinones α,β-Unsaturated aldehydesHypervalent iodine reagents (e.g., iodosobenzene)Iminium ion catalysis; slow-release oxidant strategy improves efficiency. princeton.edu
Diketopiperazine (DKP) Electron-rich alkenesMolecular oxygen (O₂) with Hantzsch esterAerobic, metal-free epoxidation. rsc.org

Chemo- and Regioselective Catalytic Epoxidation Techniques

Transition Metal-Catalyzed Systems for Hexenol Epoxidation

Vanadium complexes are highly effective catalysts for the directed epoxidation of allylic and homoallylic alcohols. The most common system employs a vanadium(IV) source, such as vanadyl acetylacetonate (B107027) [VO(acac)₂], with an alkyl hydroperoxide, typically tert-butyl hydroperoxide (TBHP), as the terminal oxidant. csic.esnih.gov The reaction proceeds through the formation of a vanadate (B1173111) ester intermediate, where the substrate's hydroxyl group coordinates to the vanadium center. nih.gov This coordination directs the peroxide to the nearby double bond, resulting in a highly stereoselective intramolecular oxygen transfer. rptu.de

This directed epoxidation is particularly effective for acyclic homoallylic alcohols, where it provides good to excellent diastereoselectivity. nih.gov For cis-homoallylic alcohols, the reaction generally favors the formation of the C2-anti epoxide, a selectivity rationalized by a chair-like transition state model that minimizes steric repulsions. nih.gov The presence of additional hydroxyl groups in the substrate can further influence the reaction's selectivity by providing alternative coordination sites for the vanadium catalyst. nih.gov

In some cases, the vanadium catalyst can promote competing reactions, such as dehydrogenation of the alcohol. csic.es For substrates like 2-hexenol, which has an aliphatic substituent, epoxidation is the favored pathway. csic.es However, for other allylic alcohols, the electronic properties of the alkene substituents can influence the chemoselectivity between epoxidation and dehydrogenation. csic.es Heterogenization of the vanadium catalyst, for example by encapsulating VO(acac)₂ within a metal-organic framework (MOF), has been explored to control this chemoselectivity and improve catalyst robustness and recyclability. csic.es

CatalystOxidantSubstrate ExampleKey FindingRef.
VO(acac)₂TBHPAcyclic homoallylic alcoholsHigh diastereoselectivity via a directed, intramolecular oxygen transfer. nih.gov
Oxovanadium(V) complexesTBHPPrenyl-type 5-hexenolYields a mixture of tetrahydropyran (B127337) and oxepane (B1206615) products via oxidative cyclization. rptu.de
VO(acac)₂ in MOFTBHP2-HexenolHeterogenization can control chemoselectivity between epoxidation and dehydrogenation. csic.es

Molybdenum-based catalysts are well-established for the epoxidation of various alkenes. While homogeneous molybdenum complexes like MoO₂(acac)₂ are effective, significant research has focused on developing heterogeneous catalysts to overcome issues of catalyst separation and recycling. mdpi.com These solid-supported catalysts offer enhanced stability and ease of use, particularly in continuous flow reactors. rsc.orgrsc.org

One successful approach involves immobilizing molybdenum(VI) complexes onto polymer supports. For instance, a polystyrene 2-(aminomethyl)pyridine supported molybdenum(VI) complex (Ps·AMP·Mo) has been shown to be an active and selective catalyst for the epoxidation of 1-hexene (B165129) using TBHP as the oxidant. rsc.orgrsc.orgresearchgate.net The performance of this catalyst can be optimized by adjusting reaction parameters such as temperature, substrate-to-oxidant molar ratio, and catalyst loading. researchgate.net Such polymer-supported catalysts demonstrate good long-term stability and can be recycled multiple times in batch reactions. rsc.orgrsc.org

Other supports for molybdenum include inorganic porous materials like silica (B1680970) and metal-organic frameworks (MOFs). mdpi.com These materials offer high surface area and defined pore structures, which can impart size-selective properties to the catalytic reaction, suggesting that the epoxidation occurs within the catalyst's pores. mdpi.comresearchgate.net Molybdenum complexes tethered to the surface of activated carbon have also been prepared and utilized as efficient, recoverable catalysts for olefin epoxidation with TBHP. researchgate.net These heterogeneous systems are often highly selective towards the epoxide product and can be reused several times without a significant loss in catalytic performance. researchgate.net

Catalyst SystemOxidantSubstrate ExampleKey FeaturesRef.
Polystyrene-supported Mo(VI) (Ps·AMP·Mo)TBHP1-HexeneActive, selective, and recyclable; suitable for batch and continuous flow reactors. rsc.orgrsc.orgresearchgate.net
Molybdenum-containing MOFsTBHPOlefins, allylic alcoholsHeterogeneous, size-selective catalysis. mdpi.comresearchgate.net
MoO₂(acac)₂TBHPAlkenesEffective homogeneous catalyst, serves as a benchmark for heterogeneous systems. mdpi.com

While less common than vanadium or molybdenum, ruthenium catalysts have shown potential for the epoxidation of alkenes. scielo.org.za The rich redox chemistry of ruthenium allows it to form high-valent oxo complexes that are capable of transferring an oxygen atom. researchgate.net Research has primarily focused on heterogeneous systems to facilitate catalyst recovery and reuse. researchgate.net

Supported ruthenium nanoparticles have been used for the oxidation of alkenes like 1-hexene. scielo.org.za The choice of support material can significantly impact the catalyst's activity and selectivity. For the epoxidation of 1-hexene, TiO₂ was found to be a more effective support for ruthenium than other materials, leading to higher conversion and selectivity towards the epoxide. scielo.org.za For example, a 1% Ru/TiO₂ catalyst gave a 1-hexene conversion of 2.7% with an epoxide selectivity of 19.3% under specific solvent-free conditions. scielo.org.za

Ruthenium porphyrin complexes have also been investigated as epoxidation catalysts. scielo.org.zanih.gov These complexes can be immobilized on supports like mesoporous silica (MCM-41) or attached to soluble polymers like polyethylene (B3416737) glycol (PEG) to create recoverable catalyst systems. scielo.org.zanih.gov For instance, PEG-supported ruthenium porphyrin catalysts showed high reactivity and selectivity for alkene epoxidation using 2,6-dichloropyridine (B45657) N-oxide as the oxidant. nih.gov The development of ruthenium aqua complexes supported on materials like silica or graphene oxide represents another avenue, aiming to create efficient and recoverable catalysts for oxidation reactions in aqueous media. acs.org

Catalyst SystemOxidantSubstrate ExampleKey FindingsRef.
1% Ru/TiO₂O₂ with TBHP initiator1-HexeneTiO₂ support provided the highest activity and epoxide selectivity among tested supports. scielo.org.za
Ru-porphyrin on MCM-412,6-dichloropyridine N-oxideAlkenesHeterogeneous catalyst for alkene epoxidation. scielo.org.za
PEG-supported Ru-porphyrin2,6-dichloropyridine N-oxideAlkenesSoluble polymer support allows for catalyst recovery; high reactivity and selectivity. nih.gov
Modified Silver Polyoxometalate Catalysts with Hydrogen Peroxide

A highly efficient and environmentally friendly method for the epoxidation of olefins, including allylic alcohols, involves the use of modified silver polyoxometalate (Ag/Ag-POM) catalysts with hydrogen peroxide (H₂O₂) as the oxidant. academicjournals.org This approach offers high conversion rates and excellent selectivity for the corresponding epoxide. academicjournals.org The reaction is typically carried out by refluxing a mixture of the olefin substrate, aqueous hydrogen peroxide, the Ag/Ag-POM catalyst, and a solvent such as acetonitrile (B52724) at elevated temperatures. academicjournals.org

The use of 50% aqueous hydrogen peroxide has been shown to improve both conversion and selectivity compared to 30% H₂O₂, as the excess water in the latter can promote epoxide ring-opening. academicjournals.org These silver-containing polyoxometalate catalysts are robust, easily recoverable by filtration, and can be reused multiple times without a significant loss of activity. academicjournals.org While the exact nature of the active silver species is still under investigation, the catalytic activity is attributed to either silver itself or a synergistic effect between the silver and the polyoxometalate. academicjournals.org

Research has also explored the use of Lindqvist-type polyoxometalates, such as Na₉LaW₁₀O₃₆·32H₂O, intercalated into layered double hydroxides modified with ionic liquids. mdpi.comresearchgate.net These materials have demonstrated high activity and selectivity in the epoxidation of various allylic alcohols with H₂O₂. mdpi.com For instance, the epoxidation of trans-2-hexen-1-ol (B124871) using a Mg₃Al-ILs-C₈-LaW₁₀ catalyst resulted in 96% conversion and 99% selectivity to this compound under mild conditions. mdpi.com

Table 1: Catalytic Epoxidation of trans-2-Hexen-1-ol with Modified Polyoxometalate Catalysts

CatalystOxidantSolventTemperature (°C)Conversion (%)Selectivity (%)Reference
Ag/Ag-POM50% H₂O₂Acetonitrile65>90≥99 academicjournals.org
Mg₃Al-ILs-C₈-LaW₁₀H₂O₂-259699 mdpi.com

Directed Epoxidation Strategies

Directed epoxidation strategies leverage the presence of a hydroxyl group in allylic alcohols to control the stereochemistry of the epoxidation reaction. The Sharpless asymmetric epoxidation is a prominent example, providing a powerful method for synthesizing optically active epoxy alcohols. libretexts.org This reaction utilizes a catalyst system composed of titanium(IV) isopropoxide (Ti(OiPr)₄), a chiral diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) as the oxidant. libretexts.org

For the synthesis of this compound from trans-2-hexen-1-ol, the Sharpless epoxidation can yield the chiral epoxy alcohol with high enantiomeric excess (ee) and good yield. libretexts.org The choice of the chiral tartrate ligand dictates the stereochemical outcome; L-(+)-DET typically affords one enantiomer, while D-(-)-DET produces the other. libretexts.org The mechanism involves the formation of a chiral titanium-tartrate-alkoxide complex, which directs the delivery of the oxygen atom from the hydroperoxide to one face of the double bond. libretexts.org

The reaction is highly regioselective, favoring the epoxidation of the allylic double bond even in the presence of other non-allylic double bonds within the same molecule. libretexts.org This method has been successfully applied to the synthesis of optically active this compound, which serves as a precursor for various natural products and flavors. researchgate.net

Vanadium complexes, such as VO(acac)₂, are also effective catalysts for the epoxidation of allylic alcohols. The chemoselectivity between epoxidation and dehydrogenation can be influenced by the electronic properties of the substituents on the alkene. csic.es For an aliphatic allylic alcohol like 2-hexen-1-ol, epoxidation is generally the favored pathway. csic.es

Alternative Synthesis Pathways for Epoxides

Beyond the direct epoxidation of allylic alcohols, other synthetic strategies can be employed to generate epoxides, including those that start from carbonyl compounds.

Corey–Chaykovsky Epoxidation Variants

The Corey–Chaykovsky reaction is a versatile method for synthesizing epoxides from aldehydes and ketones using sulfur ylides. wikipedia.orgnrochemistry.com This reaction involves the nucleophilic attack of a sulfur ylide on the carbonyl carbon, followed by an intramolecular nucleophilic substitution to form the epoxide ring and eliminate a sulfide (B99878). nrochemistry.comchemeurope.com

A key reagent in this reaction is dimethyloxosulfonium methylide, also known as the Corey-Chaykovsky Reagent (CCR), which is typically generated in situ from trimethylsulfoxonium (B8643921) iodide and a strong base like sodium hydride. chemeurope.com This reagent is particularly effective for methylene (B1212753) transfer. chemeurope.com The reaction mechanism involves the nucleophilic addition of the ylide to the carbonyl group, forming a betaine (B1666868) intermediate. Subsequent ring closure expels dimethyl sulfoxide (B87167) (DMSO) to yield the epoxide. chemeurope.com

Variants of this reaction can utilize substituted sulfur ylides to introduce groups other than methylene. The stereoselectivity of the reaction often favors the formation of trans-epoxides when using substituted sulfur ylides with aldehydes. nrochemistry.com The choice between sulfonium (B1226848) ylides and sulfoxonium ylides can influence the reaction outcome, especially with α,β-unsaturated carbonyls, where sulfoxonium ylides can lead to cyclopropanation. organicchemistrytutor.compku.edu.cn

In Situ Generation of Sulfonium Ylides

To improve the efficiency and applicability of the Corey-Chaykovsky reaction, methods for the in situ generation of sulfonium ylides have been developed. organic-chemistry.org This approach avoids the need to preform and isolate the often unstable ylides. organic-chemistry.org

One common method involves the deprotonation of a sulfonium salt with a base in the presence of the carbonyl substrate. organic-chemistry.org Guanidine bases, such as 1,5,7-triazabicyclo[4.4.0]dec-1-ene (TBD), have proven effective for this purpose, allowing the reaction to proceed rapidly and with high selectivity for the trans-epoxide. researchgate.net

Another strategy for the in situ generation of ylides involves the reaction of a sulfide with a diazo compound in the presence of a metal catalyst, such as a rhodium or copper complex. nih.govbristol.ac.uk The metal carbene formed from the diazo compound reacts with the sulfide to generate the ylide, which then reacts with the aldehyde to form the epoxide. bristol.ac.uk This creates a catalytic cycle with respect to the sulfide. bristol.ac.uk

Furthermore, it is possible to generate the necessary aldehyde in situ from an alcohol through oxidation, followed by the in situ generation of the sulfonium ylide for a tandem oxidation-epoxidation sequence. researchgate.netacs.org For instance, dimethyl sulfoxide (DMSO) can act as both the oxidant for the alcohol and the precursor for the dimethyl sulfide needed to form the ylide. acs.org

Green Chemistry Principles in the Synthesis of Epoxyhexanols

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for compounds like this compound. nih.gov Key goals include the use of less hazardous chemicals, renewable feedstocks, catalytic reagents over stoichiometric ones, and energy-efficient processes. nih.govpnas.org

The use of hydrogen peroxide as an oxidant in the epoxidation of trans-2-hexen-1-ol is a prime example of a greener approach. academicjournals.orgcuestionesdefisioterapia.com H₂O₂ is an attractive oxidant because it has a high active oxygen content and produces only water as a byproduct. academicjournals.orgcuestionesdefisioterapia.com Catalytic systems employing polyoxometalates with H₂O₂ are particularly noteworthy for their efficiency and recyclability. academicjournals.orgmdpi.com

Solvent choice is another critical aspect of green chemistry. nih.gov While many reactions are performed in organic solvents, efforts are being made to use more environmentally benign solvents like water or to conduct reactions under solvent-free conditions. pnas.org The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused aligns with the principles of waste prevention and atom economy. rsc.org

The Corey-Chaykovsky reaction can also be adapted to be more environmentally friendly. Performing the reaction under benign conditions, avoiding harsh temperatures and pressures, and using catalytic amounts of reagents where possible contributes to a greener synthesis. sunrisechemical.com The in situ generation of reagents, as discussed previously, also minimizes waste and potential exposure to hazardous intermediates. researchgate.netacs.org

Reaction Mechanisms and Transformations of the 2,3 Epoxyhexanol Moiety

Nucleophilic Ring-Opening Reactions of 2,3-Epoxyhexanol

The reactivity of the this compound ring is a cornerstone of its synthetic utility. The inherent strain of the epoxide ring, estimated to be around 13 kcal/mol, provides a strong thermodynamic driving force for ring-opening reactions. jove.com This allows for reactions to occur under conditions where larger, less strained cyclic ethers would remain inert. libretexts.org Nucleophiles attack one of the two electrophilic carbon atoms of the epoxide, leading to the cleavage of a carbon-oxygen bond. libretexts.orgfiveable.me

Under acidic conditions, the epoxide oxygen is first protonated, which enhances the leaving group ability of the oxygen and activates the ring for nucleophilic attack. libretexts.org This initial protonation is a key step that distinguishes the acid-catalyzed mechanism. libretexts.org The subsequent nucleophilic attack is a complex process that exhibits characteristics of both SN1 and SN2 mechanisms. libretexts.orgopenstax.org

Regioselectivity: The regioselectivity of the acid-catalyzed ring-opening of an unsymmetrical epoxide like this compound is dictated by a combination of electronic and steric factors. researchgate.net The protonated epoxide can be thought of as a hybrid of resonance structures where a partial positive charge develops on the carbon atoms. libretexts.org The more substituted carbon atom (C-2 in the case of a terminal epoxide) can better stabilize this developing positive charge. libretexts.orgstackexchange.com Consequently, weak nucleophiles will preferentially attack the more substituted carbon. libretexts.orgchemistrysteps.com This outcome is often referred to as following Markovnikov's rule. However, for epoxides with only primary and secondary carbons, attack at the less substituted carbon (an SN2-like result) can also occur, sometimes leading to a mixture of products. openstax.org

Stereochemical Inversion: The acid-catalyzed ring-opening proceeds with backside attack of the nucleophile, resulting in an inversion of configuration at the carbon center that is attacked. libretexts.org This is a hallmark of an SN2-like process. openstax.org Even though there is significant SN1 character in the transition state, the reaction still demonstrates stereospecificity. libretexts.orgopenstax.org The attack occurs from the side opposite to the carbon-oxygen bond, leading to a trans relationship between the incoming nucleophile and the hydroxyl group. libretexts.orgopenstax.org

Table 1: Regioselectivity and Stereochemistry of Acid-Catalyzed Ring Opening of Epoxides
ConditionKey Mechanistic FeatureRegioselectivityStereochemistryTypical Nucleophiles
Acid-CatalyzedProtonation of epoxide oxygen, formation of a partial carbocation. libretexts.orgAttack at the more substituted carbon (Markovnikov-like). libretexts.orgchemistrysteps.comInversion of configuration at the site of attack (trans product). libretexts.orglibretexts.orgopenstax.orgWater, alcohols, hydrogen halides. libretexts.orgopenstax.org

In contrast to acid-catalyzed reactions, base-catalyzed ring-opening of epoxides proceeds through a more straightforward SN2 mechanism. jove.com This is particularly true when strong, anionic nucleophiles are employed. libretexts.org

Regioselectivity: Under basic conditions, the nucleophile directly attacks one of the epoxide carbons without prior protonation of the oxygen. libretexts.org The epoxide oxygen acts as a leaving group in the form of an alkoxide anion. libretexts.org Since this is a poor leaving group, a strong nucleophile is required to "push" the reaction forward. libretexts.orglibretexts.org The regioselectivity is primarily governed by steric hindrance. fiveable.mechemistrysteps.com The nucleophile will preferentially attack the less sterically hindered carbon atom. jove.compressbooks.pub This is often referred to as an anti-Markovnikov addition. fiveable.me

Stereochemical Control: The base-catalyzed ring-opening is a classic example of an SN2 reaction, which involves backside attack of the nucleophile. jove.com This leads to a predictable inversion of stereochemistry at the carbon being attacked. The resulting product will have a trans configuration between the nucleophile and the newly formed hydroxyl group. libretexts.org

Table 2: Regioselectivity and Stereochemistry of Base-Catalyzed Ring Opening of Epoxides
ConditionKey Mechanistic FeatureRegioselectivityStereochemistryTypical Nucleophiles
Base-CatalyzedDirect SN2 attack by a strong nucleophile. jove.comAttack at the less substituted carbon (Anti-Markovnikov). fiveable.mechemistrysteps.comInversion of configuration at the site of attack (trans product). libretexts.orgHydroxides, alkoxides, amines, Grignard reagents, organolithium reagents, LiAlH4. jove.compressbooks.pub

The versatility of this compound as a synthetic intermediate is demonstrated by its reactions with a variety of nucleophiles, leading to the formation of important classes of organic compounds.

The reaction of epoxides with amines, known as aminolysis, is a direct route to vicinal amino alcohols, which are significant structural motifs in many biologically active compounds. sci-hub.senih.govmdpi.com The regioselectivity of this reaction can often be controlled by the choice of reagents and reaction conditions. researchgate.net Generally, the aminolysis of unsymmetrical epoxides with primary and secondary amines proceeds with nucleophilic attack at the least hindered carbon, consistent with an SN2 mechanism, leading to inversion of configuration. researchgate.net Various catalysts, including zinc(II) perchlorate, indium tribromide, and tungsten-based systems, have been developed to improve the efficiency and selectivity of this transformation. nih.govresearchgate.netorganic-chemistry.org In some cases, the reaction can proceed efficiently in water without any catalyst. organic-chemistry.org

Epoxides can be opened by hydrogen halides (HX) to produce halohydrins. libretexts.orgopenstax.org Under anhydrous acidic conditions, the reaction of an epoxide with HX yields a trans-halohydrin. libretexts.orgopenstax.orgpressbooks.pub The regioselectivity depends on the substitution pattern of the epoxide. openstax.org For epoxides with primary and secondary carbons, the halide anion typically attacks the less substituted carbon in an SN2-like fashion. libretexts.orgopenstax.org

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are potent carbon-based nucleophiles that readily react with epoxides. libretexts.orglibretexts.org These reactions are invaluable for forming new carbon-carbon bonds. youtube.com The reaction proceeds via an SN2 mechanism, with the nucleophilic carbon of the organometallic reagent attacking the less sterically hindered carbon of the epoxide. mmcmodinagar.ac.inlibretexts.org This results in the formation of an alcohol after an aqueous workup. mmcmodinagar.ac.in The reaction of a Grignard reagent with an epoxide like ethylene (B1197577) oxide is a common method for extending a carbon chain by two atoms to produce a primary alcohol. mmcmodinagar.ac.inlibretexts.org

Specific Nucleophilic Additions and Product Formation

Hydride Reductions Leading to Diols

The reduction of this compound using hydride reagents, such as lithium aluminum hydride (LiAlH4), is a fundamental transformation that leads to the formation of diols. This reaction proceeds via a nucleophilic attack of the hydride ion (H⁻) on one of the carbon atoms of the epoxide ring. byjus.comwikipedia.orglibretexts.orgnumberanalytics.com

The mechanism involves the coordination of the aluminum atom of LiAlH4 to the epoxide oxygen, which enhances the electrophilicity of the ring carbons. Subsequently, a hydride ion is delivered to the less sterically hindered carbon atom of the epoxide in an S"N"2-type reaction. byjus.com This regioselectivity is a key feature of hydride reductions of epoxides. byjus.com The initial product is an alkoxide, which upon protonation during workup, yields the corresponding diol. libretexts.orgvaia.com For this compound, this reduction would result in the formation of hexane-2,3-diol.

The general mechanism for the LiAlH4 reduction of an epoxide is as follows:

Nucleophilic attack: The hydride ion attacks the less substituted carbon of the epoxide ring, leading to the opening of the three-membered ring. byjus.com

Protonation: The resulting alkoxide is protonated by the addition of water or a dilute acid in a separate step to give the alcohol product. libretexts.org

Table 1: Hydride Reductions of Epoxides

Hydride Reagent Substrate Product Key Features
Lithium Aluminum Hydride (LiAlH4) Epoxides Alcohols Strong reducing agent; attacks the least substituted carbon. libretexts.orgchemistrysteps.com

Rearrangement Reactions of Epoxyhexanols

Epoxyhexanols can undergo a variety of rearrangement reactions, often promoted by acids, to yield structurally diverse products.

Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), are effective catalysts for the rearrangement of epoxides. medcraveonline.comcore.ac.ukcore.ac.uk When applied to allylic epoxides, these rearrangements can lead to the formation of carbonyl compounds or other isomeric structures. The reaction is initiated by the coordination of the Lewis acid to the epoxide oxygen, which polarizes the C-O bonds and facilitates ring-opening. core.ac.uk

The specific outcome of the rearrangement is dependent on the structure of the epoxide and the reaction conditions. For a generic 2,3-epoxy alcohol, treatment with a Lewis acid can induce a Payne rearrangement, where the initial epoxide is in equilibrium with an isomeric 1,2-epoxy alcohol. wikipedia.orgwiley.com This rearrangement can be followed by nucleophilic attack or further rearrangement. In the context of this compound, Lewis acid catalysis could potentially lead to the formation of ketones or aldehydes through hydride or alkyl shifts following the epoxide ring opening. medcraveonline.comyoutube.com

The presence of both an epoxide and a hydroxyl group within the same molecule, as in this compound, allows for intramolecular cyclization reactions to form heterocyclic compounds.

The intramolecular opening of an epoxy alcohol is a powerful method for the synthesis of cyclic ethers like tetrahydrofurans (THFs) and tetrahydropyrans (THPs). nih.govsemanticscholar.orgthieme-connect.com This cyclization can be catalyzed by either acid or base. semanticscholar.orgnih.gov

Under acidic conditions, the epoxide oxygen is protonated, making the epoxide ring more susceptible to nucleophilic attack by the internal hydroxyl group. According to Baldwin's rules, the 5-exo-tet cyclization to form a five-membered tetrahydrofuran (B95107) ring is generally favored over the 6-endo-tet cyclization that would lead to a six-membered tetrahydropyran (B127337) ring. semanticscholar.orgrsc.org However, the regioselectivity can be influenced by various factors, including the substitution pattern of the epoxy alcohol and the reaction conditions. semanticscholar.orgrsc.orgnih.gov For instance, the presence of substituents that stabilize the transition state for the 6-endo cyclization can lead to the preferential formation of tetrahydropyran derivatives. rsc.orgrsc.orgrsc.org

The synthesis of tetrahydrofurans from 2,3-epoxy alcohols can also be achieved through a tandem process involving a Payne rearrangement followed by an intramolecular S"N"2 ring closure. msu.edu This strategy allows for the stereoselective synthesis of substituted tetrahydrofurans. msu.edursc.org

Table 2: Cyclization of Epoxy Alcohols

Reaction Type Product Catalyst/Conditions Key Features
Intramolecular Cyclization Tetrahydrofurans, Tetrahydropyrans Acid or Base 5-exo cyclization is generally favored. semanticscholar.org
Tandem Epoxidation-Cyclization Tetrahydrofurans m-CPBA Domino reaction of vinylsilyl alcohols. semanticscholar.orgnih.gov

Intramolecular Cyclizations and Heterocycle Formation

Oxidative Transformations of the Epoxyhexanol Structure

The epoxide ring in this compound can be subjected to oxidative cleavage. Reagents like periodic acid (HIO₄) or sodium periodate (B1199274) (NaIO₄) are commonly used for this purpose. thieme-connect.comnih.gov The reaction typically proceeds through the initial hydrolysis of the epoxide to a vicinal diol, which is then cleaved by the periodate to yield two carbonyl compounds. thieme-connect.comnih.govechemi.comstackexchange.com For this compound, oxidative cleavage would break the C2-C3 bond, resulting in the formation of butanal and glyoxal. This method provides a synthetic route to aldehydes and ketones from epoxides. tandfonline.com

Computational and Theoretical Studies of Reaction Pathways

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the mechanisms of epoxide reactions. mdpi.comcore.ac.ukwayne.eduacs.org Theoretical studies on epoxide ring-opening reactions have provided detailed insights into the transition states and reaction energetics. acs.orgmdpi.comunicamp.br

For acid-catalyzed epoxide hydrolysis, calculations have shown that a borderline S"N"2 mechanism is often favored in the gas phase, while a pure S"N"2 mechanism can be more favorable in solution due to solvation effects. unicamp.br DFT studies have also been employed to understand the regioselectivity of nucleophilic attack on unsymmetrical epoxides, confirming that the preference for attack at the less substituted carbon under basic conditions is due to more favorable interaction energies. researchgate.net In the context of Lewis acid-promoted rearrangements, computational analysis helps in understanding the complex potential energy surfaces and the factors governing product distribution. nih.gov These theoretical investigations complement experimental findings and aid in the rational design of synthetic strategies involving epoxy alcohols. acs.org

Quantum Chemical Calculations of Transition States and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, provide fundamental insights into the reaction pathways of this compound. chemrxiv.org These computational approaches are used to model transition states, determine activation energy barriers, and elucidate the electronic nature of catalytic steps that are otherwise difficult to observe experimentally. sumitomo-chem.co.jp

While specific DFT calculations for the transition states of this compound are not widely published, the energetics of the enzymes that catalyze its transformation have been studied in detail. For instance, in the catalytic cycle of chloroperoxidase (CPO), a key step is the formation of the active oxidant, Compound I. QM/MM calculations have been instrumental in understanding this process. nih.gov The formation of Compound I from the enzyme's ferric hydroperoxide (Fe³⁺-OOH) intermediate is a crucial activation step that precedes the oxidation of the epoxyalcohol substrate. nih.gov

Studies have shown this activation proceeds via a proton-coupled electron transfer (PCET) mechanism. The process is effectively a concerted heterolytic cleavage of the O-O bond, catalyzed by protonation of the distal hydroxyl group of the hydroperoxide ligand. nih.gov The calculated energy barrier for this catalyst activation step provides a quantitative measure of the energetic requirements for the enzyme to become competent for catalysis.

Table 1: Calculated Energetics for Chloroperoxidase (CPO) Activation

Reaction StepComputational MethodCalculated Activation Barrier (kcal/mol)Key Finding
Formation of Compound I from Fe(III)-HOOH ComplexQM/MM12.4The preferred pathway is a concerted O-O heterolysis on the doublet-state surface, facilitated by protonation. nih.gov

For other transformations, such as those catalyzed by epoxide hydrolases (EH), mechanistic studies imply specific transition state geometries. The hydrolysis of epoxides by α,β-hydrolase fold enzymes proceeds via a nucleophilic attack by an aspartate residue. ucanr.eduebi.ac.uk Kinetic and substituent effects in related epoxide substrates suggest this occurs through an Sₙ2-like mechanism, indicating that the transition state involves the backside attack of the aspartate nucleophile on one of the epoxide carbons. ucanr.edu This avoids the formation of an unstable carbocation intermediate that would arise from an Sₙ1-like mechanism.

Mechanistic Investigations of Catalytic Cycles

The transformation of this compound is primarily accomplished through enzymatic catalytic cycles that ensure high selectivity and efficiency. The most relevant cycles are those of chloroperoxidase, leading to oxidation, and epoxide hydrolase, resulting in hydrolysis.

Chloroperoxidase (CPO) Catalytic Cycle

Chloroperoxidase, a heme-containing glycoprotein, is notable for its versatility and ability to oxidize primary alcohols, including epoxyalcohols like cis-2,3-epoxyhexanol, to their corresponding aldehydes. creative-enzymes.comresearchgate.net The catalytic cycle is initiated by the reaction of the resting-state ferric (Fe³⁺) enzyme with a peroxide, such as hydrogen peroxide or tert-butyl hydroperoxide. creative-enzymes.comresearchgate.net This leads to the formation of a highly reactive oxo-ferryl porphyrin cation-radical intermediate known as Compound I, the principal oxidizing species in the cycle. nih.govcreative-enzymes.com

Compound I then abstracts a hydrogen atom from the primary alcohol of this compound, generating a substrate radical (R-ĊHOH) and the reduced intermediate, Compound II. researchgate.net A second one-electron transfer step completes the oxidation to the aldehyde product, 2,3-epoxyhexanal, and returns the enzyme to its initial Fe³⁺ resting state, completing the cycle. This oxidation has been shown to proceed enantioselectively with racemic epoxyalcohol substrates. researchgate.netresearchgate.net

Table 2: Steps in the Chloroperoxidase-Catalyzed Oxidation of this compound

StepDescriptionEnzyme State TransformationSubstrate Transformation
1Catalyst Activation: The resting enzyme reacts with a hydroperoxide (e.g., H₂O₂). creative-enzymes.comFe³⁺ (Resting State) → [Heme(Fe⁴⁺=O)•⁺] (Compound I)None
2First Oxidation Step: Compound I abstracts a hydrogen from the alcohol moiety of this compound. researchgate.netCompound I → Compound II (Fe⁴⁺=O)This compound → this compound Radical Intermediate
3Second Oxidation & Regeneration: A second electron transfer occurs, releasing the product and regenerating the enzyme.Compound II → Fe³⁺ (Resting State)This compound Radical Intermediate → 2,3-Epoxyhexanal

Epoxide Hydrolase (EH) Catalytic Cycle

Epoxide hydrolases catalyze the addition of water to an epoxide, yielding a vicinal diol. The most common mechanism for EHs with an α,β-hydrolase fold involves a two-step process with a covalent enzyme intermediate. ucanr.eduebi.ac.uk

The cycle begins with the activation of the epoxide ring by hydrogen bonding to one or two conserved tyrosine residues in the active site. nih.gov A key aspartate residue, activated by a charge-relay system involving histidine and another aspartate, acts as a nucleophile, attacking one of the epoxide carbons. ebi.ac.ukresearchgate.net This results in the formation of a covalent alkyl-enzyme ester intermediate. Subsequently, a water molecule, activated by the same charge-relay system, hydrolyzes the ester bond. ebi.ac.ukresearchgate.net This step releases the 1,2-diol product (hexane-1,2,3-triol from this compound) and regenerates the active site aspartate, preparing the enzyme for another catalytic turnover.

Table 3: General Catalytic Cycle of α,β-Fold Epoxide Hydrolase

StepDescriptionKey Residue Actions
1Substrate Binding & Activation: The epoxide enters the active site and is activated by hydrogen bonds.Tyr residues polarize the epoxide oxygen. nih.gov
2Nucleophilic Attack: An active site aspartate attacks the epoxide carbon, opening the ring.Asp (nucleophile) forms a covalent bond with the substrate. ebi.ac.uk
3Formation of Covalent Intermediate: A stable alkyl-enzyme ester intermediate is formed.The enzyme is covalently linked to the substrate. ucanr.edu
4Hydrolysis & Product Release: A water molecule, activated by the charge-relay system, cleaves the ester bond.His-Asp dyad activates water for nucleophilic attack on the ester intermediate. researchgate.net
5Enzyme Regeneration: The diol product is released, and the enzyme's active site is restored to its initial state.The catalytic Asp residue is regenerated. ebi.ac.uk

2,3 Epoxyhexanol As a Chiral Building Block in Complex Molecule Synthesis

Enantioselective Synthesis of Advanced Synthetic Intermediates

The inherent chirality of 2,3-epoxyhexanol makes it an excellent precursor for creating other chiral molecules. These molecules, in turn, can be used as building blocks for even more complex structures.

Chiral Auxiliaries and Ligands Derived from this compound

Chiral auxiliaries are compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. numberanalytics.comyork.ac.uk Once the desired stereochemistry is achieved, the auxiliary is removed and can often be recycled. While direct examples of chiral auxiliaries and ligands derived specifically from this compound are not extensively documented in the provided search results, the synthesis of various chiral molecules from this compound, such as amino alcohols and diols, suggests its potential as a precursor for such applications. researchgate.netresearchgate.net For instance, chiral amino alcohols are known to be important chiral auxiliaries. The synthesis of these structures from this compound opens the door to their potential use in asymmetric synthesis.

Precursors for Polypropionate Fragments and Related Polyketides

Polyketides are a large and structurally diverse class of natural products, many of which exhibit important biological activities. The synthesis of these molecules often relies on the assembly of smaller, chiral building blocks known as polypropionate fragments. While the direct application of this compound as a precursor for polypropionate fragments is not explicitly detailed in the provided results, its structure is well-suited for this purpose. The epoxy alcohol functionality allows for the introduction of multiple stereocenters, a key feature of polypropionate structures. The synthesis of complex natural products like macrolide antibiotics often involves the assembly of such fragments. nih.gov

Construction of Diverse Chiral Scaffolds (e.g., Amino Alcohols, Diols)

The epoxide ring in this compound is susceptible to ring-opening reactions with various nucleophiles, providing a direct route to a range of chiral building blocks. researchgate.net This reactivity is fundamental to its utility in constructing diverse chiral scaffolds.

The ring-opening of chiral epoxy alcohols with nucleophiles is a well-established method for accessing versatile chiral building blocks. researchgate.net For example, the regioselective reduction of optically active this compound can yield either 1,2-hexanediol (B41856) or 1,3-hexanediol (B1295985). researchgate.netresearchgate.net These diols can then be further functionalized. For instance, 1,3-hexanediol has been converted to 3-methylthiohexanol, a precursor to 3-methylthiohexanal. researchgate.netresearchgate.net

Furthermore, the reaction of this compound derivatives with nitrogen-based nucleophiles can lead to the formation of chiral amino alcohols. researchgate.net These amino alcohol scaffolds are valuable intermediates in the synthesis of biologically active compounds. researchgate.netresearchgate.net

PrecursorReagent/ConditionProductApplication
Optically active this compoundRegioselective reduction1,2-HexanediolFormation of 5- and 6-butyl-1,4-dioxan-2-one
Optically active this compoundRegioselective reduction1,3-HexanediolSynthesis of 3-methylthiohexanol
1,3-HexanediolMesylation, reaction with CH3SK3-MethylthiohexanolPrecursor to 3-methylthiohexanal
1,2-HexanediolReaction with 2-bromoacetic chloride5- and 6-Butyl-1,4-dioxan-2-oneSynthetic intermediates

Application in Natural Product Synthesis

The synthesis of natural products is a significant area of organic chemistry that drives the development of new synthetic methods and strategies. scripps.edusci-hub.se Chiral building blocks like this compound play a crucial role in the efficient and stereocontrolled construction of these complex molecules. nih.gov

Role in Total Synthesis Strategies and Convergent Routes

Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available starting materials, often employs convergent strategies. wikipedia.orgscholarsresearchlibrary.com In a convergent synthesis, different fragments of the target molecule are synthesized independently and then joined together at a late stage. scholarsresearchlibrary.com This approach is generally more efficient than a linear synthesis where the molecule is built step-by-step. scholarsresearchlibrary.com

While a specific total synthesis employing this compound in a convergent strategy is not detailed in the search results, the diverse chiral scaffolds that can be derived from it make it an ideal starting material for such approaches. researchgate.netresearchgate.net These scaffolds can be elaborated into larger fragments that are then combined to form the final natural product. For example, the synthesis of complex molecules often involves the coupling of independently synthesized chiral fragments. nih.govchemrxiv.org

Stereochemical Control and Diastereoselective Synthesis in Multi-Step Pathways

Maintaining and controlling stereochemistry throughout a multi-step synthesis is a primary challenge in the total synthesis of natural products. mdpi.com Chiral building blocks like this compound provide a starting point with defined stereochemistry, which can be transferred and used to control the stereochemistry of subsequent reactions.

The reactions of the epoxide ring in this compound and its derivatives are often highly diastereoselective. For example, the Lewis acid-catalyzed rearrangement of 2,3-epoxysulfonates, which can be derived from epoxy alcohols, proceeds with high stereocontrol to form α-sulfonyloxy ketones. nih.gov This method has been applied to the formal synthesis of natural products like (-)-aphanorphine. nih.gov

Analytical Methodologies for 2,3 Epoxyhexanol and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for the detailed structural analysis of organic molecules like 2,3-epoxyhexanol. numberanalytics.com By examining the interaction of the molecule with electromagnetic radiation, chemists can deduce its structural features. numberanalytics.com

The process of determining the precise three-dimensional arrangement of atoms in a molecule is known as structural elucidation. numberanalytics.com For this compound, a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, is employed to confirm its structure. numberanalytics.comajchem-a.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are powerful for mapping the carbon-hydrogen framework of a molecule. libretexts.org In the case of this compound, ¹H NMR would reveal distinct signals for the protons on the epoxy ring, the hydroxymethyl group (-CH₂OH), and the propyl chain. libretexts.org The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide detailed information about the connectivity of the atoms. libretexts.org For instance, the protons on the epoxide ring would likely appear in a specific region of the spectrum, and their coupling with neighboring protons would help to establish their relative positions. Similarly, ¹³C NMR spectroscopy would show unique signals for each carbon atom in the molecule, with their chemical shifts indicating their chemical environment (e.g., part of an epoxide, an alcohol, or an alkyl chain). libretexts.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. mdpi.com The IR spectrum of this compound would be expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. mdpi.com Additionally, specific bands corresponding to the C-O stretching of the epoxy ring would be observed, typically in the 1250 cm⁻¹ region, as well as C-H stretching and bending vibrations for the alkyl parts of the molecule. mdpi.com

Mass Spectrometry (MS) : While primarily a technique for determining molecular weight and formula, mass spectrometry also provides structural information through fragmentation patterns. numberanalytics.com The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M+) that confirms its molecular weight of 116.16 g/mol . nist.govnih.gov The fragmentation pattern can help to piece together the structure, as specific fragments will be characteristic of the epoxy and alcohol functionalities. nist.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for separating the components of a mixture and assessing the purity of a compound. savemyexams.com

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. savemyexams.com In GC, the time it takes for a compound to pass through the column, known as the retention time, is a characteristic property under a specific set of conditions and can be used for identification. phenomenex.comfybikon.no

This compound has been identified in various natural extracts using GC-MS, a hybrid technique that couples the separation power of GC with the detection capabilities of mass spectrometry. japsonline.comsphinxsai.comresearchgate.netresearchgate.net The NIST Mass Spectrometry Data Center provides reference mass spectral data for this compound, which can be used for its identification in unknown samples. nist.gov The Kovats retention index, a standardized measure of retention time, has been reported for this compound on a standard polar column, with values of 1428 and 1421. nih.gov

The following table summarizes the detection of this compound in various samples by GC-MS, highlighting the retention time and the percentage of the compound in the extract.

Sample MatrixRetention Time (min)Concentration (%)GC Column TypeReference
Lepidagathis keralensis extract14.281.80TG-5MS non-polar japsonline.com
Microcosmus exasperatus extract14.400.53Elite-5MS sphinxsai.com
Coconut toddy extractNot Specified1.02Not Specified researchgate.net
Centella asiatica leaf extractNot SpecifiedNot SpecifiedNot Specified researchgate.net
Bogyojosaeng and Suhong cultivarsNot Specified0.02 (Bogyojosaeng), 0.003 (Suhong)Not Specified inforang.com
Dairy products28.82, 28.74, 29.21Not SpecifiedNot Specified diva-portal.org

High-Performance Liquid Chromatography (HPLC) is another key separation technique, particularly useful for compounds that are not sufficiently volatile for GC. For the analysis of epoxides like this compound, HPLC methods can be employed, often involving derivatization to enhance detection. nih.gov A common approach involves reacting the epoxide with a reagent to form a derivative that is more easily detectable by UV or fluorescence detectors. nih.gov For example, epoxides can be derivatized with N,N-diethyldithiocarbamate (DTC) to form stable esters that can be analyzed by reversed-phase HPLC with UV detection. nih.gov The development of a robust HPLC method would involve optimizing parameters such as the column, mobile phase composition, and flow rate to achieve good separation and sensitivity. chemisgroup.uskeypublishing.orgeurachem.org

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Analysis

Chiral Analytical Methods for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it exists as a pair of enantiomers (non-superimposable mirror images). gcms.cz Determining the proportion of each enantiomer in a mixture, known as the enantiomeric excess (e.e.), is crucial in many applications, particularly in the synthesis of pharmaceuticals and other bioactive molecules. libretexts.orgnih.gov

The most common and effective method for separating enantiomers and determining enantiomeric excess is through chiral chromatography, which utilizes a chiral stationary phase (CSP). libretexts.orgsepscience.com CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus their separation. gcms.cz

For the analysis of this compound, gas chromatography with a chiral stationary phase is a suitable method. researchgate.net Cyclodextrin (B1172386) derivatives are widely used as chiral selectors in GC stationary phases for the separation of a variety of chiral compounds, including epoxides. gcms.czresearchgate.netresearchgate.net Research has shown that the optical purity of trans-2,3-epoxyhexanol, synthesized via Sharpless epoxidation, can be determined using capillary gas chromatography with cyclodextrin-based chiral stationary phases. researchgate.net The choice of the specific cyclodextrin derivative and the chromatographic conditions, such as temperature, can significantly influence the separation of the enantiomers. chromatographyonline.com

The table below lists some types of chiral stationary phases that have been used for the separation of chiral compounds, including epoxides.

Chiral Stationary Phase TypeCommon ApplicationsReference
Cyclodextrin DerivativesSeparation of enantiomers of epoxides, alcohols, and esters in GC. gcms.czresearchgate.netresearchgate.net
Polysaccharide-based (e.g., cellulose, amylose)Broad applicability for enantiomeric separations in HPLC and SFC. chromatographyonline.comphenomenex.com
Crown EthersSeparation of chiral compounds containing primary amines and amino acids in HPLC. registech.com
Pirkle-type (e.g., Whelk-O®1)General-purpose chiral separation in HPLC. hplc.eu

Chiral Shift Reagents in Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. However, in a standard achiral solvent, enantiomers are indistinguishable as they exhibit identical NMR spectra. To overcome this limitation, chiral shift reagents (CSRs) are employed to facilitate the determination of enantiomeric composition.

Chiral shift reagents are organometallic complexes, most commonly containing a paramagnetic lanthanide ion such as Europium (Eu) or Praseodymium (Pr). slideshare.netgoogle.com These complexes are chiral due to the presence of a chiral ligand, a common example being 3-(heptafluoropropylhydroxymethylene)-(+)-camphorate. odinity.com When a chiral shift reagent is added to a solution containing a racemic or enantiomerically enriched mixture of a chiral substrate like this compound, it acts as a Lewis acid. libretexts.org The oxygen atoms of the alcohol and epoxide functional groups in this compound have lone pairs of electrons and can act as Lewis basic sites, coordinating reversibly with the lanthanide ion. ucl.ac.uktandfonline.com

This coordination results in the formation of transient diastereomeric complexes between the chiral reagent and each enantiomer of this compound. Since diastereomers have different physical properties, their NMR spectra are also different. wikipedia.org The paramagnetic nature of the lanthanide ion induces significant changes in the chemical shifts of the protons in the bound substrate molecule, an effect known as a pseudocontact shift. libretexts.orgucl.ac.uk The magnitude of this induced shift is highly dependent on the spatial proximity and orientation of the protons relative to the paramagnetic center.

Because the two transient diastereomeric complexes—(CSR)-(R)-2,3-epoxyhexanol and (CSR)-(S)-2,3-epoxyhexanol—have different geometries, the protons in the (R)- and (S)-enantiomers experience different induced shifts. This leads to the separation of signals in the ¹H NMR spectrum that would otherwise overlap. bhu.ac.in For instance, a single proton signal from the racemic mixture will split into two distinct signals, one for each enantiomer. The integration of the areas under these separated peaks provides a direct quantitative measure of the ratio of the enantiomers present, allowing for the calculation of enantiomeric excess (ee). researchgate.net

The effectiveness of a chiral shift reagent in resolving enantiomeric signals depends on several factors, including the choice of lanthanide, the structure of the chiral ligand, the substrate, and the solvent used. bhu.ac.in Europium complexes typically induce downfield shifts, while praseodymium complexes cause upfield shifts. slideshare.net The analysis of an olefinic epoxy alcohol using ¹H NMR with chiral shift reagents has been shown to be an effective method for determining high optical purity (e.g., 95% ee). ucla.edu

Research Findings: ¹H NMR Spectral Data

The table below illustrates hypothetical ¹H NMR data for a scalemic mixture of this compound before and after the addition of a europium-based chiral shift reagent, such as Eu(hfc)₃. The addition of the CSR resolves the signals for the enantiomers, allowing for their quantification.

ProtonInitial δ (ppm) (Racemic Mixture)δ (ppm) with CSR ((2R,3R)-enantiomer)δ (ppm) with CSR ((2S,3S)-enantiomer)Induced Shift Separation (Δδ) (ppm)
H1 (CH₂)3.605.105.020.08
H2 (CH)2.954.854.700.15
H3 (CH)3.104.504.620.12
H4 (CH₂)1.552.202.250.05
H5 (CH₂)1.451.901.930.03
H6 (CH₃)0.951.301.320.02

Note: The data presented in the table are representative and intended for illustrative purposes to demonstrate the principle of signal resolution using a chiral shift reagent. Actual chemical shifts and separations may vary based on experimental conditions.

Occurrence and Isolation Studies of 2,3 Epoxyhexanol if Naturally Occurring

Identification in Biological and Natural Extracts

2,3-Epoxyhexanol has been identified as a naturally occurring secondary metabolite in various plants and microorganisms. The primary analytical method for its identification and isolation from complex extracts is Gas Chromatography-Mass Spectrometry (GC-MS), a technique that separates volatile compounds and provides detailed information on their molecular weight and structure. nih.govresearchgate.net

The compound has been detected in the stem bark of Cassia montana, an endemic medicinal plant from Peninsular India. ijcrt.org It is also a component of the methanolic extract of flower buds from Syzygium aromaticum (clove). bepls.com Further studies have identified this compound in the acetone (B3395972) extract of the stem of Lepidagathis keralensis, a plant utilized in traditional medicine for preventing malnutrition. japsonline.com Its presence has also been noted as a minor component in the leaves of several species within the Poaceae (grass) family and in extracts of Allmania nodiflora. florajournal.com Beyond the plant kingdom, this compound is produced by Bacillus subtilis subsp. subtilis, a bacterium isolated from a marine sea cucumber (Holothuria scabra), highlighting its occurrence in microbial metabolisms. semanticscholar.org It has also been identified as a volatile flavor component in certain berries. inforang.com

Table 1: Natural Sources and Identification of this compound

Natural SourcePart of OrganismIdentification Method
Cassia montanaStem BarkGC-MS ijcrt.org
Syzygium aromaticumFlower BudGC-MS bepls.com
Lepidagathis keralensisStemGC-MS japsonline.com
Allmania nodifloraLeafGC-MS florajournal.com
Bacillus subtilis subsp. subtilis HSFI-9Bacterial CultureGC-MS semanticscholar.org
Berries (Bogyojosaeng and Suhong cultivars)FruitGC-MS inforang.com

Putative Biosynthetic Pathways and Metabolic Origins

While the complete biosynthetic pathway of this compound has not been fully elucidated in these natural sources, its structure suggests a likely metabolic origin from the oxidation of unsaturated fatty acid precursors. The formation of epoxy groups is a known biological process, often catalyzed by monooxygenase or peroxygenase enzymes.

A plausible biosynthetic route involves the enzymatic epoxidation of a six-carbon unsaturated alcohol, such as (E)-2-hexen-1-ol. This type of reaction, where a double bond is converted into an epoxide ring, is a common transformation in the secondary metabolism of plants and microbes. These enzymatic processes are crucial for creating a wide diversity of chemical structures from primary metabolites. longdom.org

In microorganisms, metabolic origins can be varied. For instance, some bacteria are capable of degrading complex synthetic compounds, and studies have shown that epoxy compounds can be metabolites in such degradation pathways. nih.gov The identification of this compound in Bacillus subtilis suggests it is a product of its secondary metabolism, which is influenced by the nutrient media the bacterium is grown on. semanticscholar.org

Implications for Phytochemistry and Metabolomics Research

The identification of this compound is a direct result of advances in metabolomics, a field dedicated to the comprehensive analysis of small-molecule metabolites within a biological system. researchgate.net The application of techniques like GC-MS allows for the metabolic profiling of plant and microbial extracts, revealing a complex mixture of compounds that contribute to the organism's chemical diversity. frontiersin.orgmdpi.com

The presence of this compound in various unrelated species underscores the importance of untargeted metabolomic screening to build a comprehensive chemical inventory of natural sources. Its discovery contributes to the phytochemical database of these organisms and can serve as a chemical marker in chemotaxonomy, the classification of organisms based on their chemical constituents.

Furthermore, identifying the full range of secondary metabolites, including minor volatile compounds like this compound, is a critical first step in linking an organism's genotype to its phenotype. researchgate.net Understanding the chemical profile of a medicinal plant or a symbiotic bacterium can provide clues to its biological activity and ecological function. longdom.org Therefore, the continued identification of such compounds is fundamental to advancing research in natural product chemistry, pharmacognosy, and chemical ecology.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Epoxyhexanol Synthesis and Transformations

The future synthesis and modification of 2,3-epoxyhexanol will heavily rely on the innovation of advanced catalytic systems. Research is moving beyond traditional methods toward more sustainable and efficient alternatives. A significant area of focus is the development of heterogeneous catalysts, which offer advantages in separation and reusability, crucial for industrial-scale production. Iron-based catalysts, for example, are gaining attention as an economical and environmentally friendly option for various organic transformations, including the oxidation of olefins and other C-H activation processes. semanticscholar.org The design of novel nanocatalysts, such as those combining palladium/palladium oxide with iron oxides on zeolite supports, has shown effectiveness for cross-coupling reactions, a principle that could be adapted for derivatizing this compound. semanticscholar.org

Furthermore, multifunctional catalysts, which incorporate different active sites to facilitate tandem reactions in a single pot, represent a frontier in process intensification. mdpi.com For instance, a catalyst combining an oxidizing tungstate (B81510) species with a basic imidazolium (B1220033) moiety on a magnetic support has been used for the one-pot synthesis of chromenes from alcohols. mdpi.com Applying this concept to this compound could enable direct transformation into complex molecules without isolating intermediates. The exploration of transition-metal-catalyzed transformations, including those using gold, palladium, or ruthenium, continues to open new reaction pathways, such as cycloketalization or olefin metathesis, which could be applied to derivatives of this compound for the synthesis of complex natural products and marine drugs. rsc.org Creating hydrophobic microenvironments around catalytic sites is another emerging strategy to enhance performance by managing water's role in reactions, which could improve selectivity and catalyst longevity in this compound synthesis. semanticscholar.org

Chemoenzymatic and Biocatalytic Approaches for Stereoselective Synthesis

Biocatalysis offers a powerful route to producing enantiomerically pure epoxides under mild, environmentally benign conditions. rsc.orglookchem.com For this compound, significant progress has already been demonstrated. One notable study detailed the kinetic resolution of racemic cis-2,3-epoxyhexanol through enantioselective oxidation catalyzed by chloroperoxidase (CPO) from Caldariomyces fumago. researchgate.netutdallas.edu This reaction, using tert-butyl hydroperoxide as the oxidant, allows for the separation of the enantiomers, with the efficiency of the resolution being tunable by adjusting pH and temperature. researchgate.net At 50% conversion under optimal conditions (pH 6.5, 5°C), high enantiomeric excess for the less reactive (2S,3R)-epoxyhexanol could be achieved. researchgate.net

Future research will likely expand this enzymatic toolbox. The field is seeing rapid advances through both the screening of novel enzymes and the protein engineering of existing ones to enhance activity and stereoselectivity. lookchem.com Engineered heme-containing proteins, such as myoglobin (B1173299) variants, have been successfully used for the stereoselective synthesis of challenging fluorinated cyclopropanes, a transformation not accessible with traditional chemocatalysts. uclouvain.be Such engineered biocatalysts could be adapted for the direct asymmetric epoxidation of trans-2-hexen-1-ol (B124871) to yield specific stereoisomers of this compound with high precision. Moreover, synergistic catalytic systems that combine enzymes with metal catalysts or photoredox catalysts are emerging. nih.govnih.gov These hybrid systems can achieve transformations not possible with either catalyst alone, such as the regeneration of essential cofactors (NADH) for alcohol dehydrogenases, which could be used for stereoselective reductions involving the hydroxyl group of this compound. nih.gov

Advancements in Flow Chemistry and Continuous Processing for Efficient Production

The shift from traditional batch processing to continuous flow chemistry is revolutionizing the manufacture of fine chemicals and pharmaceuticals. japsonline.com This technology offers significant improvements in safety, process control, and scalability, making it a highly attractive future direction for the production of this compound. utdallas.eduijcrt.org Flow reactors, characterized by their small internal volumes and high surface-area-to-volume ratios, allow for superior heat and mass transfer. syrris.com This enhanced control is particularly beneficial for potentially hazardous exothermic reactions like epoxidations, minimizing risks and improving product selectivity. syrris.com

For this compound synthesis, a continuous process would involve pumping the precursor (trans-2-hexen-1-ol) and an oxidant through a heated tube or a packed-bed reactor containing a catalyst. The short residence time, precise temperature control, and efficient mixing can lead to higher yields and purity compared to batch methods. japsonline.comresearchgate.net This approach has been successfully demonstrated for other epoxides, showing considerable time savings and high reproducibility. nih.gov Furthermore, flow chemistry facilitates the integration of reaction and purification steps, a concept known as telescoping, which reduces waste and operational complexity. acs.org Automated flow synthesis platforms, sometimes coupled with machine learning algorithms, can rapidly screen reaction parameters (temperature, pressure, stoichiometry, catalyst) to quickly identify optimal production conditions, accelerating process development from laboratory discovery to industrial-scale manufacturing. acs.org

Integration of Advanced Computational Modeling in Epoxide Chemistry Research

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity, complementing experimental work. For this compound and related compounds, computational modeling offers deep insights into reaction mechanisms and transition states that are often fleeting and difficult to observe experimentally. researchgate.net For example, detailed computational studies on the autocatalytic ring-opening cyclization of cis-4,5-epoxyhexanol, a constitutional isomer of this compound, have elucidated the complex role of anion−π interactions and water molecules in stabilizing the transition state. dss.go.thcore.ac.uk These models provide a plausible mechanism that explains experimental observations and can guide the design of new catalytic systems. dss.go.thcore.ac.uk

Future research will likely leverage more advanced computational techniques. Density Functional Theory (DFT) can be used to study the structural and electronic characteristics of this compound and model its interaction with various catalysts, helping to explain observed regioselectivity in ring-opening reactions. routledge.com The rise of generative AI and machine learning in chemistry is also a significant development. researchgate.net Machine learning models, trained on vast datasets of known reactions, can now predict the structure of transition states with increasing accuracy and speed, a task that traditionally required immense computing power. researchgate.net Such tools could be applied to predict the outcomes of novel transformations of this compound or to screen for optimal catalysts and reaction conditions virtually, thereby accelerating the discovery of new synthetic routes and applications. acs.org

Exploration of New Reactivity and Derivatization Pathways for Functional Materials Precursors

The bifunctional nature of this compound, containing both a reactive epoxide ring and a primary alcohol, makes it a highly versatile precursor for the synthesis of functional materials. The epoxide group can undergo ring-opening reactions with a wide array of nucleophiles (amines, thiols, alcohols), while the hydroxyl group can be modified through esterification, etherification, or oxidation. rsc.org This dual reactivity allows for the creation of a diverse range of derivatives.

Future research is focused on harnessing this reactivity to build complex molecular architectures and advanced materials. For example, this compound can serve as a monomer or cross-linking agent in the formation of epoxy resins and other thermosetting polymers. rsc.org The properties of these materials, such as mechanical strength, thermal stability, and chemical resistance, can be tailored by carefully selecting the co-reactants and curing conditions. There is also growing interest in using bio-based building blocks like this compound to create more sustainable polymers and composites. Derivatization of the alcohol or epoxide moiety could also be used to attach this compound to other molecules, such as polysaccharides, to modify their properties. ijcrt.org For instance, chemical modifications like carboxymethylation or acetylation have been shown to enhance the antioxidant activity of polysaccharides, and similar strategies could be explored with epoxy-functionalized molecules. ijcrt.org The exploration of novel catalytic transformations will further expand the derivatization possibilities, enabling the synthesis of new classes of functional materials for applications ranging from coatings and adhesives to advanced biomaterials.

Q & A

Basic Research Question

  • Negative controls : Use solvent-only samples to rule out matrix effects in bioassays.
  • Purity verification : Confirm compound identity via NMR or high-resolution LC-MS to avoid confounding results from impurities.
  • Stability tests : Monitor degradation under assay conditions (e.g., pH, temperature) using stability-indicating methods like HPLC .

How can researchers address data reproducibility challenges in this compound studies?

Advanced Research Question
Reproducibility issues often stem from variability in microbial fermentation or synthetic protocols. Mitigation strategies include:

  • Strain authentication : Use genomic sequencing to verify microbial strains (e.g., Bacillus subtilis subsp. subtilis HSF1-9) .
  • Reaction monitoring : Track epoxidation progress in real-time using in-situ FTIR or Raman spectroscopy .
  • Open data practices : Share raw chromatographic data and computational workflows in public repositories .

What role does stereochemistry play in this compound’s reactivity and bioactivity?

Advanced Research Question
The epoxy ring’s stereochemical configuration (cis vs. trans) affects both chemical reactivity and biological interactions. For example:

  • Reactivity : Trans-epoxides are typically more stable but less reactive in nucleophilic ring-opening reactions.
  • Bioactivity : Enantioselective assays (e.g., chiral GC columns) can determine if specific stereoisomers drive antioxidant or antimicrobial effects .
    Stereochemical analysis requires chiral stationary phases in chromatography or X-ray crystallography for absolute configuration determination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.